2-Ethyl-7-fluoroquinoline-3-carboxylic acid
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Overview
Description
2-Ethyl-7-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C12H10FNO2 and a molecular weight of 219.22 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-Ethyl-7-fluoroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinoline-3-carboxylic acid
- 2-Ethylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-3-carboxylic acid
Uniqueness
2-Ethyl-7-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the quinoline ring. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-ethyl-7-fluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-10-9(12(15)16)5-7-3-4-8(13)6-11(7)14-10/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYKUKZKOJDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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